4-Phosphonobenzoic acid

Lanthanide Hybrid Materials Thermal Analysis Luminescent Materials

Researchers developing durable MOFs for high-temperature sensing or aqueous-phase catalysis face premature linker degradation and metal ion leaching with conventional ligands. 4-Phosphonobenzoic acid (4-PBA) solves this through its rigid para-oriented heterobifunctional architecture combining carboxylic and phosphonic acid groups. • Thermal Stability: Eu(4-PBA) frameworks withstand 510°C-50°C higher than phenylphosphonate analogs. • Hydrolytic Stability: 3D MOFs from 4-PBA release only trace Ag⁺ ions vs. significant leaching from meta-isomer analogs. • Topology Control: pH adjustment enables synthesis of both compact 3D and layered 2D MOFs from a single linker.

Molecular Formula C7H7O5P
Molecular Weight 202.1 g/mol
CAS No. 618-21-3
Cat. No. B1346973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phosphonobenzoic acid
CAS618-21-3
Molecular FormulaC7H7O5P
Molecular Weight202.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)P(=O)(O)O
InChIInChI=1S/C7H7O5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12)
InChIKeyIEQICHVXWFGDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phosphonobenzoic Acid (CAS 618-21-3): A Heterobifunctional Linker for Advanced Materials


4-Phosphonobenzoic acid (4-PBA), also known as 4-carboxyphenylphosphonic acid, is a rigid heterobifunctional aromatic molecule that uniquely combines a carboxylic acid and a phosphonic acid group on a single benzene ring . This dual functionality enables its use as a versatile organic linker in the synthesis of hybrid materials, including metal-organic frameworks (MOFs) and coordination polymers [1]. The compound is a white crystalline powder with a molecular weight of 202.10 g/mol and a melting point of 378°C . The presence of the phosphonic acid group imparts strong metal-binding affinity and enhanced thermal stability compared to purely carboxylate-based linkers [2].

Why Substituting 4-Phosphonobenzoic Acid with Generic Phosphonates Risks Structural Failure


The heterobifunctional nature of 4-phosphonobenzoic acid—with both a carboxylic acid and a phosphonic acid group in a rigid para-orientation—is critical for its performance in materials applications. Substituting this compound with a generic phosphonic acid, such as phenylphosphonic acid, or a positional isomer, such as 3-phosphonobenzoic acid, fundamentally alters the coordination geometry and resulting material properties [1]. Specifically, the use of 3-phosphonobenzoic acid versus 4-phosphonobenzoic acid leads to different structural topologies and, consequently, different functional properties like ion release kinetics [1]. Similarly, replacing the heterobifunctional 4-PBA with a mono-functional phosphonate like phenylphosphonic acid significantly reduces thermal stability; the Eu(4-phosphonobenzoate) framework exhibits a 50°C higher decomposition onset (510°C vs. 460°C for Eu phenylphosphonate) [2]. Therefore, generic substitution is not feasible when precise structural, thermal, or functional outcomes are required.

Quantitative Evidence for Selecting 4-Phosphonobenzoic Acid (CAS 618-21-3) Over Analogs


Superior Thermal Stability in Europium Frameworks: A 50°C Advantage Over Phenylphosphonate

The europium hybrid material Eu(4-phosphonobenzoate) exhibits remarkable thermal stability, remaining stable up to 510°C. This is a significant 50°C increase in decomposition temperature compared to the related material Eu phenylphosphonate, which decomposes at 460°C [1]. This enhanced stability is attributed to the formation of a robust 3D architecture where both carboxylic and phosphonic acid groups coordinate to Eu³⁺ ions [1].

Lanthanide Hybrid Materials Thermal Analysis Luminescent Materials

Tunable Silver Ion Release via Regioisomer Selection: 4-PBA Enables Trace-Level Silver Leaching for Durable Materials

In a direct head-to-head comparison of silver-based MOFs synthesized from 4-phosphonobenzoic acid (para-isomer) versus 3-phosphonobenzoic acid (meta-isomer), the choice of regioisomer dictates the material's topology and, consequently, its silver ion release profile in water [1]. The 4-PBA-derived MOF (Compound 1) exhibits a compact 3D structure and releases only trace levels of silver ions, demonstrating high hydrolytic stability. In contrast, the 3-phosphonobenzoic acid-derived MOF (Compound 3) possesses a layered structure and releases larger quantities of silver ions [1].

Metal-Organic Frameworks (MOFs) Controlled Release Antimicrobial Materials

Layered vs. Compact 3D Topology Control via pH Modulation: 4-PBA Enables Structural Engineering

Using 4-phosphonobenzoic acid as a precursor, the resulting silver-based MOF topology can be tuned from a compact 3D structure (Compound 1) to a layered structure (Compound 2) by adjusting the pH of the synthesis media with urea [1]. This tunability is not observed with the 3-phosphonobenzoic acid isomer, which consistently yields a layered structure under similar conditions [1]. The compact 3D structure (Compound 1) exhibits extreme hydrolytic stability, while the layered structure (Compound 2) shows increased silver release [1].

Metal-Organic Frameworks (MOFs) Topology Control Crystal Engineering

Predicted pKa of 1.59 Confers Distinct Acidity Profile Compared to Non-Phosphonated Benzoic Acids

The predicted pKa of 4-phosphonobenzoic acid is 1.59 ± 0.10 . This is significantly lower than the pKa of benzoic acid (4.20) [1], indicating that the introduction of the phosphonic acid group substantially increases acidity. This enhanced acidity is crucial for applications requiring strong metal chelation at low pH or efficient proton conduction.

Acid-Base Chemistry Ligand Design Proton Conductivity

Higher Melting Point (378°C) and Density (1.65 g/cm³) Compared to Analogous Isomers

4-Phosphonobenzoic acid exhibits a melting point of 378°C and a density of 1.65 g/cm³ . While direct comparative data for all isomers are not available, these values represent a distinct physical property profile that is critical for processing and material design. The high melting point is consistent with strong intermolecular hydrogen bonding facilitated by both acid groups in a para-orientation.

Physical Properties Material Science Thermal Processing

Optimal Application Scenarios for 4-Phosphonobenzoic Acid (CAS 618-21-3) Based on Differential Performance


Synthesis of High-Temperature Stable Luminescent Rare-Earth Hybrids

Researchers aiming to develop luminescent materials for high-temperature sensing or lighting should select 4-phosphonobenzoic acid as the organic linker. As demonstrated by the Eu(4-phosphonobenzoate) framework, materials derived from this precursor exhibit a 50°C higher thermal stability (up to 510°C) compared to those made with phenylphosphonate [1]. This ensures the luminescent properties are retained in elevated-temperature environments where alternative phosphonate-based materials would degrade.

Fabrication of Hydrolytically Stable Metal-Organic Frameworks (MOFs) for Water Treatment

For applications requiring MOFs with minimal metal ion leaching in aqueous environments, 4-phosphonobenzoic acid is the essential building block. The 3D compact MOF (Compound 1) synthesized from 4-PBA releases only trace levels of silver ions, demonstrating exceptional hydrolytic stability, unlike the 3-phosphonobenzoic acid-derived analog which leaches significant quantities of silver [2]. This makes 4-PBA-based MOFs ideal for durable water purification membranes and stable heterogeneous catalysts.

Crystal Engineering of MOFs with Tailored Topologies via pH-Controlled Synthesis

Material scientists seeking to engineer MOF properties through topology control should choose 4-phosphonobenzoic acid. This precursor uniquely enables the synthesis of both compact 3D and layered 2D silver-based MOFs simply by adjusting the pH of the reaction medium, a tunability not accessible with the meta-isomer (3-phosphonobenzoic acid) [2]. This allows for the fine-tuning of properties such as porosity, stability, and ion release kinetics from a single organic linker.

Development of Strong Metal Chelators and Proton-Conducting Materials

Given its predicted pKa of 1.59—significantly lower than that of benzoic acid (4.20)—4-phosphonobenzoic acid is the superior choice for applications requiring strong metal ion chelation at low pH or efficient proton conduction . This enhanced acidity, conferred by the phosphonic acid group, makes it a valuable ligand in coordination chemistry and a potential component in proton-exchange membranes for fuel cells.

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